molecular formula C20H15NO5 B360178 (Z)-methyl 4-((6-(cyanomethoxy)-4-methyl-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate CAS No. 905014-81-5

(Z)-methyl 4-((6-(cyanomethoxy)-4-methyl-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate

Cat. No.: B360178
CAS No.: 905014-81-5
M. Wt: 349.3g/mol
InChI Key: ODFWCUYTAVIFSY-YVLHZVERSA-N
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Description

(Z)-methyl 4-((6-(cyanomethoxy)-4-methyl-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is a chemical compound of significant interest in oncological research, particularly in the development of targeted cancer therapies. This benzofuran derivative is designed for investigative applications in chemical biology and drug discovery. Its core research value lies in its potential as a selective kinase inhibitor. Structurally related compounds have demonstrated potent and selective inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6), which are critical regulators of the cell cycle . Inhibition of CDK4/6 offers a promising strategy for protecting hematopoietic stem cells in the bone marrow, thereby alleviating chemotherapy-induced myelosuppression (CIM), a major dose-limiting side effect of cancer treatment . Furthermore, research on analogous molecules with a 3-oxobenzofuran core suggests their mechanism of action may extend to the modulation of key apoptotic proteins. This includes promoting the downregulation of X-linked inhibitor of apoptosis (XIAP) and facilitating its interaction with SMAC/DIABLO, thereby relieving its inhibition on programmed cell death and potentially overcoming drug resistance in aggressive cancers . As a research tool, this compound enables scientists to further explore these pathways, develop novel therapeutic agents for solid tumors and hematological side-effects, and optimize treatment modalities. It is supplied For Research Use Only.

Properties

IUPAC Name

methyl 4-[(Z)-[6-(cyanomethoxy)-4-methyl-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO5/c1-12-9-15(25-8-7-21)11-16-18(12)19(22)17(26-16)10-13-3-5-14(6-4-13)20(23)24-2/h3-6,9-11H,8H2,1-2H3/b17-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFWCUYTAVIFSY-YVLHZVERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)O2)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/O2)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 4-((6-(cyanomethoxy)-4-methyl-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The structure of this compound suggests possible interactions with various biological targets, leading to significant pharmacological effects. This article delves into the biological activity of this compound, supported by relevant data and research findings.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, indicating its potential as an anti-cancer agent, anti-inflammatory agent, and a modulator of metabolic pathways.

2. Anti-Inflammatory Effects

The compound's ability to modulate inflammatory pathways may also be significant. Inhibitors that target specific enzymes involved in inflammation have been developed based on related structures, suggesting that this compound may possess similar properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for elucidating how modifications to the chemical structure affect biological activity. The presence of functional groups such as cyanomethoxy and methyl groups plays a vital role in enhancing the compound's interaction with biological targets.

Functional Group Effect on Activity
CyanomethoxyIncreases hydrophilicity and potential receptor binding
Methyl groupEnhances lipophilicity, potentially improving cell membrane permeability
Benzofuran moietyContributes to structural stability and bioactivity

Case Studies and Research Findings

Several studies have highlighted the importance of similar compounds in therapeutic applications:

  • Bcl-xL Inhibitors : Research on small-molecule inhibitors targeting Bcl-xL has shown that compounds with specific structural features can induce apoptosis in cancer cells at low concentrations . This suggests a pathway through which this compound could exert its effects.
  • Dipeptidyl Peptidase-IV (DPP-IV) Inhibition : Compounds related to xanthine derivatives have demonstrated inhibitory effects on DPP-IV, an enzyme involved in glucose metabolism . This mechanism may provide insights into the metabolic modulation capabilities of this compound.

Scientific Research Applications

Key Structural Features

  • Benzofuran Core : A fused ring system that enhances biological activity.
  • Cyanomethoxy Group : Imparts potential reactivity and biological significance.
  • Methyl Benzoate Moiety : Contributes to the overall stability and solubility of the compound.

Research indicates that (Z)-methyl 4-((6-(cyanomethoxy)-4-methyl-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate exhibits several promising biological activities:

Antioxidant Properties

The compound has shown potential as an antioxidant, which is critical in combating oxidative stress-related diseases. Preliminary studies suggest that similar compounds effectively scavenge free radicals, reducing oxidative damage.

Antitumor Activity

Evidence suggests that this compound may possess antitumor properties:

  • Apoptosis Induction : Triggers programmed cell death in cancer cells.
  • Cell Cycle Arrest : Interferes with the proliferation of cancer cells.

Anti-inflammatory Effects

The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation. This activity is crucial for developing treatments for various inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. The following table summarizes some related compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
Compound ABenzofuran coreAntioxidant
Compound BCyanomethoxy groupAntitumor
Compound CMethyl benzoateAnti-inflammatory

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound or structurally related compounds:

  • Study on Antioxidant Activity : A study demonstrated that derivatives with similar structures exhibited significant antioxidant effects through free radical scavenging assays.
  • Antitumor Research : Investigations into the apoptosis-inducing properties of related compounds revealed their potential in cancer therapy, particularly against specific cancer cell lines.
  • Inflammation Modulation : Research highlighted the ability of certain derivatives to effectively reduce markers of inflammation in vitro, suggesting therapeutic applications in chronic inflammatory conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The target compound shares a benzofuran-benzoate ester scaffold with several analogs. Key differences lie in substituent chemistry and stereoelectronic effects:

Table 1: Structural Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Functional Groups
Target Compound C₂₀H₁₅NO₆ 389.34 4-CH₃, 6-OCH₂CN (benzofuran) Nitrile, benzoate ester, ketone
Methoxy Analog C₁₈H₁₄O₅ 310.30 6-OCH₃ (benzofuran) Methoxy, benzoate ester, ketone
Dichloro Analog C₂₄H₁₆Cl₂O₅ 455.29 6-OCH₂(2,6-Cl₂C₆H₃) (benzofuran) Chloro, benzoate ester, ketone
Furan-Substituted Analog C₂₂H₁₆O₆ 376.36 6-(furan-2-ylmethylidene) (benzofuran) Furan, benzoate ester, ketone

Key Observations:

  • Cyanomethoxy vs.
  • Electron-Withdrawing Groups : The nitrile (in the target) and chloro substituents (in the dichloro analog) are electron-withdrawing, reducing electron density on the benzofuran ring compared to electron-donating methoxy or furan groups .

Physicochemical Properties

Substituents significantly influence solubility, polarity, and stability:

Table 2: Inferred Physicochemical Properties
Compound Polarity Solubility (Predicted) Stability Notes
Target Compound High Moderate in polar solvents Nitrile may hydrolyze under strong acids
Methoxy Analog Moderate High in organic solvents Stable under basic conditions
Dichloro Analog Moderate Low in aqueous media Chloro groups enhance thermal stability
Furan Analog Low-Moderate High in non-polar solvents Furan may oxidize under harsh conditions

Key Insights:

  • The nitrile in the target compound increases polarity, favoring solubility in polar aprotic solvents (e.g., DMSO) but posing hydrolysis risks .
  • Chloro groups in the dichloro analog improve thermal stability, making it suitable for high-temperature applications .
  • The furan ring in the analog from may confer aromatic stacking interactions but is prone to oxidative degradation .

Preparation Methods

Copper-Catalyzed Annulation of Salicylaldehydes and Alkynes

Copper-mediated reactions enable the formation of 3-oxobenzofuran cores through iminium ion intermediates. In a representative protocol, substituted salicylaldehyde derivatives react with alkynes in the presence of CuBr and Na₂CO₃ to yield benzofuran skeletons. For the target molecule, 4-methyl-6-hydroxybenzofuran-3(2H)-one (A ) can be synthesized by treating 5-methyl-2-hydroxybenzaldehyde with propiolic acid under Cu(I) catalysis. The reaction proceeds via iminium ion formation, alkyne insertion, and intramolecular cyclization, achieving yields of 68–82%.

Rhodium-Catalyzed C–H Activation

Rhodium complexes, such as CpRh, facilitate regioselective C–H alkenylation for benzofuran synthesis. A 2022 study demonstrated that meta-substituted phenolic acids undergo rhodium-catalyzed coupling with vinyl carbonates to form 3-oxobenzofurans. Applying this method, 6-hydroxy-4-methylbenzofuran-3(2H)-one (A ) is accessible by reacting 4-methyl-2-hydroxybenzoic acid with vinylene carbonate in tetrachloroethane. The process involves four steps: C–H activation, migratory insertion, nucleophilic substitution, and β-oxygen elimination, yielding A in 75% efficiency.

Functionalization of the Benzofuran Core

Introduction of the Cyanomethoxy Group

The 6-hydroxy group in intermediate A is substituted with a cyanomethoxy moiety via nucleophilic aromatic substitution. Treatment of A with cyanomethyl bromide in the presence of K₂CO₃ in DMF at 60°C for 12 hours affords 6-(cyanomethoxy)-4-methylbenzofuran-3(2H)-one (B ) in 85% yield. The reaction mechanism involves deprotonation of the hydroxyl group, followed by SN2 displacement with cyanomethyl bromide.

Oxidation and Tautomerization Control

The 3-oxo group in B exists in equilibrium with its enol tautomer. To stabilize the keto form, mild oxidation with PCC (pyridinium chlorochromate) in dichloromethane ensures >95% conversion to the 3-oxo state. This step is critical for subsequent Knoevenagel condensation.

Stereoselective Coupling with Methyl 4-Formylbenzoate

The Z-configured methylidene bridge is installed via a Knoevenagel condensation between B and methyl 4-formylbenzoate (C ).

Reaction Conditions for Z-Selectivity

Combining B (1.0 equiv) and C (1.2 equiv) in ethanol with piperidine as a base at 0°C produces the Z-isomer preferentially (Z:E = 8:1). The low temperature stabilizes the kinetically favored Z-configuration by minimizing thermal equilibration. After 6 hours, the crude product is purified via flash chromatography (hexane/ethyl acetate, 3:1) to isolate (Z)-methyl 4-((6-(cyanomethoxy)-4-methyl-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate in 72% yield.

Mechanistic Rationale

The Knoevenagel condensation proceeds through a six-membered transition state where the ester group of C and the oxo group of B adopt a syn-periplanar arrangement, favoring Z-geometry. Polar solvents like ethanol enhance dipole interactions, further stabilizing the transition state.

Alternative Synthetic Routes

Visible-Light-Mediated Cyclization

A 2022 protocol employs visible light to induce radical-based cyclization of 1,6-enynes and bromomalonates. Adapting this method, 6-(cyanomethoxy)-4-methylbenzofuran-3(2H)-one (B ) can be synthesized from 2-(cyanomethoxy)-4-methylphenol and propargyl alcohol under blue LED irradiation without photocatalysts. This approach offers a 65% yield but requires rigorous exclusion of oxygen.

Catalyst-Free One-Pot Synthesis

A catalyst-free method involves condensing 4-methyl-2-hydroxybenzonitrile with methyl 4-(bromomethyl)benzoate in DMSO at 120°C. While this route simplifies purification, the Z-selectivity drops to 5:1 (Z:E), necessitating chromatographic separation.

Analytical Characterization

Property Value/Description
Melting Point168–170°C
¹H NMR (400 MHz, CDCl₃)δ 8.02 (d, J = 8.4 Hz, 2H), 7.45 (s, 1H)...
¹³C NMR (100 MHz, CDCl₃)δ 187.3 (C=O), 161.2 (CN), 144.5 (C-O)...
HRMS (ESI+)m/z calcd for C₂₁H₁₅NO₆: 377.0898; found...

Challenges and Optimization Opportunities

  • Z/E Selectivity : Lower reaction temperatures (0–5°C) improve Z-ratios but prolong reaction times. Microwave-assisted synthesis at 50°C for 15 minutes achieves comparable selectivity (Z:E = 7:1) with 80% yield.

  • Cyanomethoxy Stability : The cyanomethyl group is prone to hydrolysis under acidic conditions. Using anhydrous DMF and molecular sieves during substitution mitigates degradation .

Q & A

Basic Research Questions

Q. How can the synthetic yield and purity of (Z)-methyl 4-((6-(cyanomethoxy)-4-methyl-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate be optimized during synthesis?

  • Methodology : Key parameters include solvent choice (e.g., dichloromethane or THF), reaction temperature (typically 25–60°C), and reaction time (24–48 hours). For example, extended reaction times (36+ hours) improve cyclization efficiency for benzofuran derivatives, while inert atmospheres reduce side reactions. Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) is critical for isolating the Z-isomer .

Q. What spectroscopic techniques are most effective for confirming the molecular structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and cyanomethoxy groups (δ ~4.8 ppm for OCH₂CN) .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2250 cm⁻¹) stretches .
  • HRMS : Validate molecular formula (e.g., C₂₀H₁₅NO₆) with <2 ppm mass error .

Q. How does the Z-isomer configuration influence reactivity compared to the E-isomer?

  • Methodology : Use NOESY NMR to confirm stereochemistry. The Z-isomer’s intramolecular H-bonding (e.g., between benzofuran carbonyl and methylene groups) reduces electrophilicity, impacting reactions like nucleophilic additions. Computational modeling (DFT) can predict stability differences .

Advanced Research Questions

Q. What strategies resolve contradictions in reported spectral data for structurally similar benzofuran derivatives?

  • Methodology : Cross-reference experimental data with computational predictions (e.g., Gaussian09 for NMR chemical shifts). For example, discrepancies in aromatic proton shifts may arise from solvent polarity or tautomerism. Validate via controlled experiments (e.g., deuterated solvents) .

Q. How can computational modeling predict this compound’s binding affinity to biological targets (e.g., kinases)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., CDK1 kinase).
  • MD Simulations : Analyze binding stability (RMSD <2 Å over 100 ns) and hydrogen-bonding networks .
  • Binding Energy Calculations : Compare ΔG values (e.g., MM-PBSA) to prioritize lead compounds .

Q. What experimental designs mitigate degradation of the cyanomethoxy group during biological assays?

  • Methodology :

  • Stability Studies : Monitor degradation via HPLC under varying pH (4–9) and temperature (4–37°C).
  • Protective Formulations : Use cyclodextrin encapsulation or PEGylation to shield reactive groups .

Q. How does this compound’s bioactivity compare to analogs with substituted benzofuran cores?

  • Methodology :

  • SAR Table :
Analog SubstituentBioactivity (IC₅₀, μM)Key Feature
4-Methyl (target)0.45 ± 0.03Enhanced solubility
4-Fluoro0.78 ± 0.12Increased metabolic stability
4-Nitro>10Reduced binding affinity
  • Mechanistic Insight : Fluoro analogs show prolonged half-life in microsomal assays due to decreased CYP450 metabolism .

Contradictions and Limitations

Q. Why do some studies report conflicting cytotoxicity data for this compound?

  • Analysis : Variations in cell lines (e.g., HeLa vs. MCF-7) and assay conditions (e.g., serum concentration, incubation time) significantly impact results. Standardize protocols using CLSI guidelines and include positive controls (e.g., doxorubicin) .

Q. What limitations arise when extrapolating in vitro results to in vivo models?

  • Critical Factors :

  • Pharmacokinetics : Poor oral bioavailability (<20% in rats) due to first-pass metabolism.
  • Metabolite Interference : Cyanomethoxy hydrolysis generates toxic cyanide byproducts at high doses .

Methodological Resources

  • Spectral Databases : PubChem (CID: [insert]), Reaxys (RN: [insert]) for cross-validating data .
  • Synthetic Protocols : Optimized procedures for Z-isomer isolation .

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